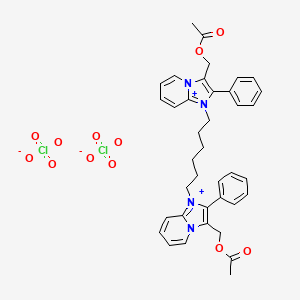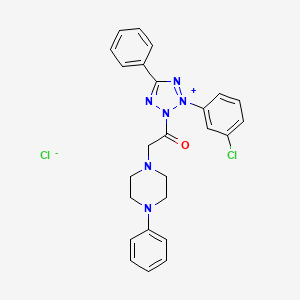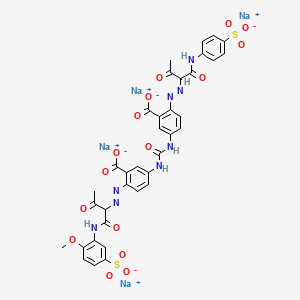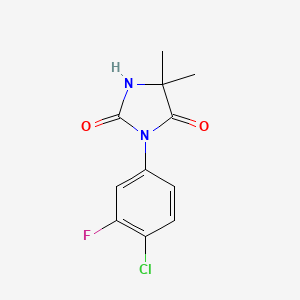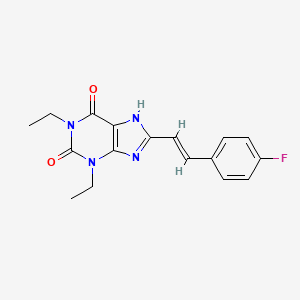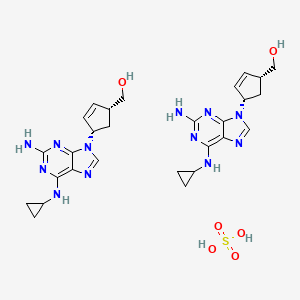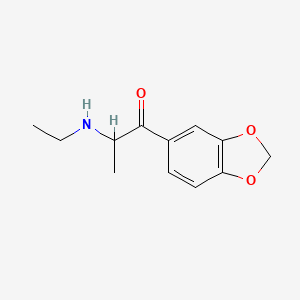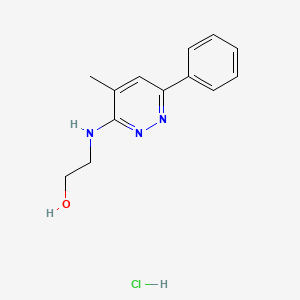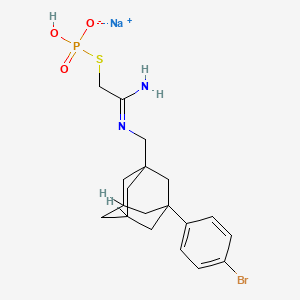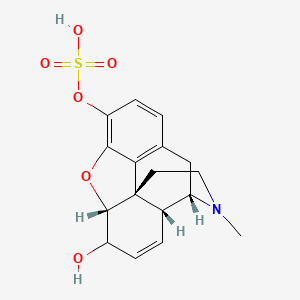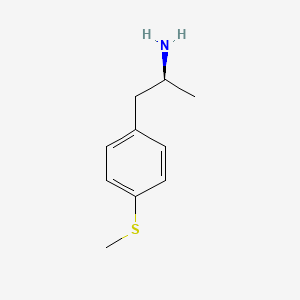
(S)-2-amino-1-(4-methylthiophenyl)-propane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-amino-1-(4-methylthiophenyl)-propane is a chiral compound with a unique structure that includes an amino group and a methylthio-substituted phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-amino-1-(4-methylthiophenyl)-propane typically involves the use of chiral catalysts to ensure the production of the desired enantiomer. One common method involves the reaction of 4-methylthiophenylacetic acid with ammonia under specific conditions to form the desired product . The reaction is usually carried out in the presence of a solvent such as dimethylformamide (DMF) and a catalyst like cuprous ions to facilitate the reaction .
Industrial Production Methods
For industrial-scale production, the synthesis may involve more efficient and environmentally friendly methods. For example, the use of catalytic reactions with sodium methyl mercaptide and p-halogenated phenylacetic acid derivatives can be employed to produce 4-methylthiophenylacetic acid, which is then converted to this compound . This method avoids the use of harmful reagents and is suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-amino-1-(4-methylthiophenyl)-propane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
(S)-2-amino-1-(4-methylthiophenyl)-propane has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (S)-2-amino-1-(4-methylthiophenyl)-propane involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. For example, it may inhibit enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects . Additionally, the compound can interact with receptors in the nervous system, potentially modulating neurotransmitter activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene derivatives: Compounds like thiophene and its substituted derivatives share similar structural features and exhibit comparable biological activities.
Phenylpropane derivatives: Compounds such as 2-amino-1-phenylpropane have similar core structures but differ in their substituents, leading to variations in their chemical and biological properties.
Uniqueness
(S)-2-amino-1-(4-methylthiophenyl)-propane is unique due to the presence of the methylthio group, which imparts distinct chemical reactivity and biological activity. This structural feature allows the compound to participate in specific reactions and interact with unique molecular targets, making it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
943816-61-3 |
|---|---|
Formule moléculaire |
C10H15NS |
Poids moléculaire |
181.30 g/mol |
Nom IUPAC |
(2S)-1-(4-methylsulfanylphenyl)propan-2-amine |
InChI |
InChI=1S/C10H15NS/c1-8(11)7-9-3-5-10(12-2)6-4-9/h3-6,8H,7,11H2,1-2H3/t8-/m0/s1 |
Clé InChI |
OLEWMKVPSUCNLG-QMMMGPOBSA-N |
SMILES isomérique |
C[C@@H](CC1=CC=C(C=C1)SC)N |
SMILES canonique |
CC(CC1=CC=C(C=C1)SC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1aS,7aR)-1a-[(2E)-3,7-dimethylocta-2,6-dienyl]-4,6-dihydroxy-5-methyl-7a-(3-methylbut-2-enyl)naphtho[2,3-b]oxirene-2,7-dione](/img/structure/B12757634.png)
